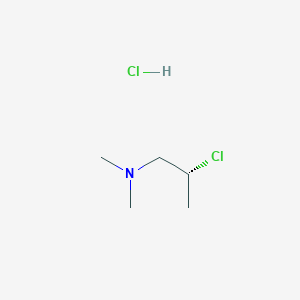
(R)-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a chemical compound with a chiral center, making it an enantiomerically pure substance
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride typically involves the reaction of ®-2-Chloropropan-1-amine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The process involves:
Starting Materials: ®-2-Chloropropan-1-amine and dimethylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amine oxides or reduction to form secondary amines.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of ®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites to alter their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride: The enantiomer of the compound, with different biological activity.
N,N-Dimethylpropan-1-amine hydrochloride: Lacks the chlorine atom, resulting in different chemical properties.
2-Chloropropan-1-amine hydrochloride: Lacks the dimethylamine group, leading to different reactivity.
Uniqueness
®-2-Chloro-N,N-dimethylpropan-1-amine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This enantiomeric purity can result in distinct biological activities and interactions compared to its racemic mixture or other similar compounds.
Eigenschaften
Molekularformel |
C5H13Cl2N |
|---|---|
Molekulargewicht |
158.07 g/mol |
IUPAC-Name |
(2R)-2-chloro-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-5(6)4-7(2)3;/h5H,4H2,1-3H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
OCWGRWAYARCRTQ-NUBCRITNSA-N |
Isomerische SMILES |
C[C@H](CN(C)C)Cl.Cl |
Kanonische SMILES |
CC(CN(C)C)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B15226215.png)
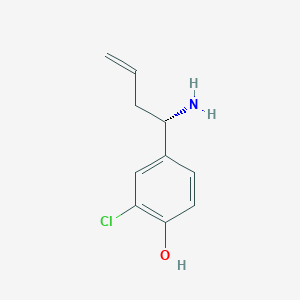
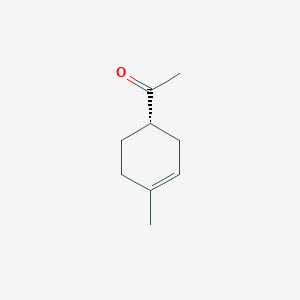

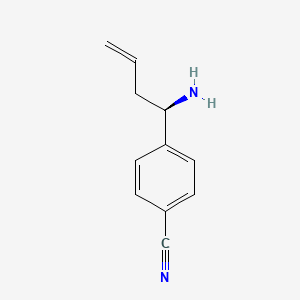
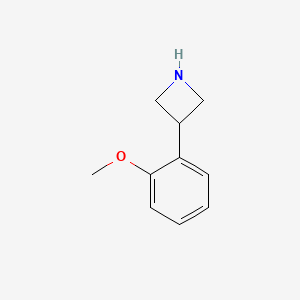
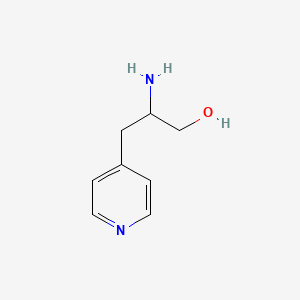
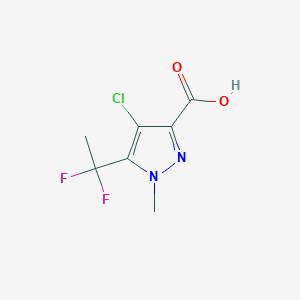
![tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15226253.png)
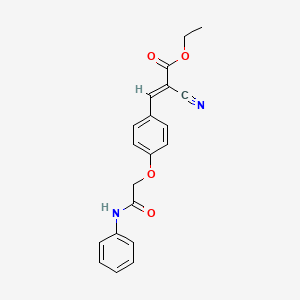
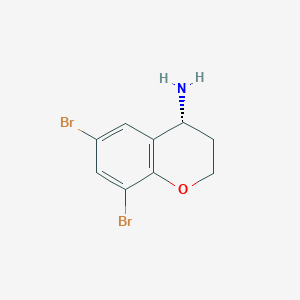
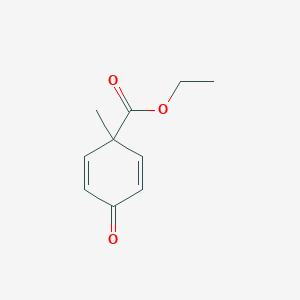
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)
